molecular formula C14H16OS B13082068 (2-Isopropylthiophen-3-yl)(phenyl)methanol

(2-Isopropylthiophen-3-yl)(phenyl)methanol

Cat. No.: B13082068
M. Wt: 232.34 g/mol
InChI Key: JZYAGDMKZLQOQP-UHFFFAOYSA-N
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Description

(2-Isopropylthiophen-3-yl)(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a thiophene ring substituted with an isopropyl group at the second position and a phenylmethanol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylthiophen-3-yl)(phenyl)methanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution with Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Phenylmethanol Group: The phenylmethanol group can be attached through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of (2-Isopropylthiophen-3-yl)(phenyl)methanone.

    Reduction: Formation of (2-Isopropylthiophen-3-yl)(phenyl)methane.

    Substitution: Formation of nitro or bromo derivatives of the phenyl ring.

Scientific Research Applications

(2-Isopropylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Isopropylthiophen-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylthiophen-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

    (2-Ethylthiophen-3-yl)(phenyl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.

    (2-Propylthiophen-3-yl)(phenyl)methanol: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

(2-Isopropylthiophen-3-yl)(phenyl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature may confer distinct biological activities or industrial applications compared to its analogs.

Properties

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

phenyl-(2-propan-2-ylthiophen-3-yl)methanol

InChI

InChI=1S/C14H16OS/c1-10(2)14-12(8-9-16-14)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3

InChI Key

JZYAGDMKZLQOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CS1)C(C2=CC=CC=C2)O

Origin of Product

United States

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